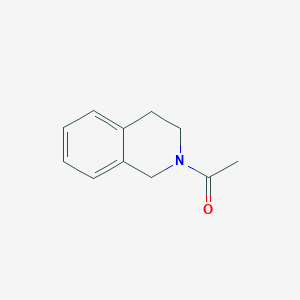

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

2-Acetyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C12H13NO . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a secondary amine with the chemical formula C9H11N . Tetrahydroisoquinolines (THIQ) are an important class of isoquinoline alkaloids, which are natural products widely distributed in nature .

Synthesis Analysis

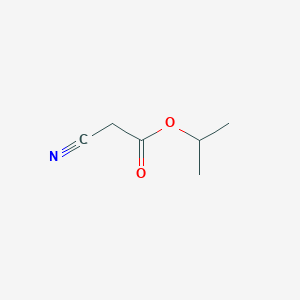

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention due to their diverse biological activities . A protocol for the direct α-cyanation/N-acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported . Another approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .Molecular Structure Analysis

The molecular structure of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with an acetyl group attached . The core structure is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyridine ring .Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .Aplicaciones Científicas De Investigación

Summary of Applications

a. Antiproliferative Activity

2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its antiproliferative properties. Researchers have synthesized analogs based on this scaffold to target cancer cells. These compounds inhibit tubulin polymerization, disrupting microtubule dynamics and cell division .

b. Neuroprotective Effects

Due to its distinct geometrical conformation and biological activity, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been explored as a neuroprotective agent. It may modulate neurotransmitter systems or exhibit antioxidant properties, potentially mitigating neurodegenerative disorders .

c. Infectious Disease Research

THIQ-based compounds, including 2-Acetyl-1,2,3,4-tetrahydroisoquinoline derivatives, have shown promise against various infective pathogens. Researchers have investigated their antibacterial, antifungal, and antiviral activities .

Direcciones Futuras

Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .

Propiedades

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPPSLURCSFQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344892 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

14028-67-2 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)